3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate
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Overview
Description
3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the isothiazole ring, followed by the introduction of the pyrazole and imidazopyrazine moieties. The final step involves the addition of the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure and have comparable biological activities.
Pyrazoles: These are simpler analogs that also exhibit various biological activities.
Isothiazoles: These compounds are known for their antimicrobial properties.
Uniqueness
3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate is unique due to its combination of multiple heterocyclic systems, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-[[6-methyl-3-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O4S2Si/c1-15-11-28-18(16-9-23-27(12-16)14-31-6-7-35(3,4)5)10-22-21(28)20(24-15)25-19-8-17(26-33-19)13-32-34(2,29)30/h8-12H,6-7,13-14H2,1-5H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNICRXTQJWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)COS(=O)(=O)C)C4=CN(N=C4)COCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O4S2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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